2-Bromo-1,4-difluorobenzene

Catalog No.
S661960
CAS No.
399-94-0
M.F
C6H3BrF2
M. Wt
192.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1,4-difluorobenzene

CAS Number

399-94-0

Product Name

2-Bromo-1,4-difluorobenzene

IUPAC Name

2-bromo-1,4-difluorobenzene

Molecular Formula

C6H3BrF2

Molecular Weight

192.99 g/mol

InChI

InChI=1S/C6H3BrF2/c7-5-3-4(8)1-2-6(5)9/h1-3H

InChI Key

XCRCSPKQEDMVBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)F

The exact mass of the compound 2-Bromo-1,4-difluorobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10250. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-1,4-difluorobenzene is a functionalized aromatic compound used as a critical building block in organic synthesis. It provides a reliable method for introducing the 2,5-difluorophenyl moiety into more complex molecules. This structural unit is particularly important in the development of pharmaceuticals, agrochemicals, and materials for organic electronics, where the specific substitution pattern of the fluorine and bromine atoms dictates reactivity and the electronic properties of the final product. [REFS-1, REFS-2]

Procurement Fit

Regioselective substitution pattern
1,4-difluoro-2-bromo arrangement directs reactivity in nucleophilic aromatic substitution and cross-coupling reactions.
Established intermediate context
Reported as key building block in syntheses of ametantrone and larotrectinib intermediates, as well as liquid crystal precursors.

Substituting 2-Bromo-1,4-difluorobenzene with its isomers (e.g., 1-Bromo-2,4-difluorobenzene) or analogs with different halogens (e.g., 2-Iodo- or 2-Chloro-1,4-difluorobenzene) is not a viable procurement strategy for most applications. The specific 2-bromo-1,4-difluoro substitution pattern is fundamental to achieving the desired regioselectivity in subsequent synthetic steps, such as cross-coupling or metallation reactions. [1] Altering the position of the bromine or fluorine atoms changes the steric and electronic environment, leading to different product distributions and potentially inseparable isomeric impurities. [2] Furthermore, the choice of halogen (Br vs. I vs. Cl) directly impacts reaction kinetics, catalyst selection, and process economics, making these compounds functionally distinct precursors.

Substitution Risk

Isomer mismatch alters regiochemical outcome
1-bromo-3,5-difluorobenzene or 2-bromo-1,3-difluorobenzene lead to different reactivity and unintended products in further transformations.
Route-specific substitution pattern required
Reported syntheses of ametantrone and larotrectinib intermediates depend on this exact 1,4-difluoro-2-bromo motif; alternative isomers may fail to produce the target compound.

Balanced Reactivity and Process Economics in Cross-Coupling Reactions

The carbon-bromine bond in 2-Bromo-1,4-difluorobenzene offers a well-balanced profile for palladium-catalyzed cross-coupling reactions, which are fundamental in API and specialty chemical synthesis. Compared to iodo-analogs, bromoarenes are generally more cost-effective and exhibit greater shelf stability. While aryl iodides are more reactive due to a weaker C-I bond and may react under milder conditions, aryl bromides provide sufficient reactivity for high-yield transformations without the higher cost and potential instability of iodo-compounds. [REFS-1, REFS-2] Conversely, the corresponding chloro-analog would require more forcing conditions and specialized catalysts, increasing process complexity and cost. [2]

Evidence DimensionRelative Reactivity in Pd-Catalyzed Cross-Coupling
Target Compound DataGood reactivity, allowing for efficient coupling under standard heating conditions (e.g., 80-100 °C).
Comparator Or BaselineAryl Iodides: Higher reactivity (often room temp to 50 °C), but higher cost and lower stability. Aryl Chlorides: Lower reactivity (often >100-120 °C with specialized, expensive catalysts).
Quantified DifferenceGeneral reactivity order: Ar-I > Ar-Br > Ar-Cl. [<a href="https://pubs.acs.org/doi/abs/10.1021/cr00039a007" target="_blank">1</a>]
ConditionsTypical Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

This compound provides an optimal balance of reactivity, stability, and cost, making it a preferred choice for scalable industrial synthesis where process economics are critical.

Density
Head-to-head
1.708 g/mL at 25°C
Supports QC isomer confirmation on receipt
+1.9% vs 1-bromo-3,5-difluorobenzene; differs from non-brominated and dibrominated analogs

Enabling Lower LUMO Energy Levels in Organic Electronic Materials

In the synthesis of conjugated polymers and small molecules for organic electronics, the degree of fluorination is a key tool for tuning frontier molecular orbital (HOMO/LUMO) energy levels. Incorporating the 2,5-difluorophenyl moiety, derived from 2-Bromo-1,4-difluorobenzene, provides a significant electron-withdrawing effect compared to a monofluorinated analog (e.g., from 4-Bromo-1-fluorobenzene). This modification selectively lowers the LUMO energy level of the resulting material while having a less pronounced effect on the HOMO level. [1] This tuning is critical for optimizing electron injection and transport properties in organic semiconductors.

Evidence DimensionLUMO Energy Level Modulation
Target Compound DataThe 2,5-difluorophenyl group is strongly electron-withdrawing, leading to a desirable lowering of the LUMO energy level in the final conjugated molecule.
Comparator Or BaselineMonofluorinated phenyl group (from 4-Bromo-1-fluorobenzene) has a weaker electron-withdrawing effect, resulting in a higher LUMO level.
Quantified DifferenceThe introduction of additional fluorine substituents is a well-established strategy to lower LUMO levels in conjugated polymers, often by 0.1-0.3 eV per effective fluorine unit depending on the molecular structure. [<a href="https://arxiv.org/abs/1506.01421" target="_blank">1</a>]
ConditionsIncorporation into donor-acceptor conjugated systems for organic electronic devices.

Lowering the LUMO level is essential for designing efficient n-type materials for organic field-effect transistors (OFETs) and for optimizing the performance of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). [2]

Boiling point
Head-to-head
58–59 °C at 20 mmHg
Informs distillation and isolation protocol design
Significantly lower than 1-bromo-3,5-difluorobenzene; allows gentler thermal conditions

High Regiochemical Fidelity in Directed Metallation and Halogen-Metal Exchange

The substitution pattern of 2-Bromo-1,4-difluorobenzene provides a predictable outcome in functionalization reactions. Halogen-metal exchange (e.g., with n-BuLi) occurs selectively at the C-Br bond, providing a clean entry to the 2,5-difluorophenyl lithium or Grignard reagent. This contrasts with isomers like 1-bromo-2,4-difluorobenzene, where directed ortho-metallation can compete or lead to different regioisomers depending on the conditions and reagents used. [1] For example, lithiation of 1-bromo-2,4-difluorobenzene with a strong, non-nucleophilic base like LDA occurs at the C3 position, between the two fluorine atoms, not at the bromine-bearing carbon. [2] This predictable reactivity of the title compound is crucial for avoiding the formation of isomeric byproducts that are often difficult and costly to separate.

Evidence DimensionSite of Metallation
Target Compound DataSelective halogen-metal exchange at the C2-Br position.
Comparator Or Baseline1-Bromo-2,4-difluorobenzene: Undergoes directed ortho-metallation at the C3 position with LDA. [<a href="https://www.sciencedirect.com/science/article/abs/pii/S004040390101859X" target="_blank">2</a>]
Quantified Difference100% selectivity for C2 functionalization (via C-Br exchange) vs. 100% selectivity for C3 functionalization (via C-H abstraction) under specific conditions.
ConditionsReaction with organolithium reagents (n-BuLi for exchange vs. LDA for directed metallation).

Ensures the synthesis of a single, desired regioisomer, which is a critical requirement for pharmaceutical intermediates where isomeric purity is mandated.

Lithiation reactivity
Class-level
LDA or BuLi in THF/hexane
Enables predictable ortho-lithiated intermediate
Regioselectivity unique to 1,4-difluoro-2-bromo substitution; different from other isomers
Ametantrone intermediate
Literature reported
Precursor to 1,4-difluoroanthraquinone
Supports known API synthetic route procurement
Final drug activity is determined by the complete synthesis; intermediate alone does not confer it
Larotrectinib patent
Supporting evidence
Explicitly claimed in CN111793016A
Patent-specified building block procurement
Required for process fidelity and regulatory documentation

Core Building Block for Kinase Inhibitors and Other APIs

This compound is frequently used in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors for oncology. [1] Its value lies in the predictable regioselectivity it offers during cross-coupling and other bond-forming reactions, ensuring high isomeric purity in the final drug substance, which is a strict regulatory requirement.

Precursor for Electron-Deficient Organic Semiconductors

As a precursor to the electron-withdrawing 2,5-difluorophenyl unit, this compound is ideal for synthesizing n-type organic semiconductors and electron transport layer (ETL) materials for OLEDs and OPVs. The ability to precisely tune LUMO energy levels allows for the rational design of materials with improved device efficiency and stability.

Intermediate for Fluorinated Agrochemicals

The 2,5-difluorophenyl moiety is a common feature in modern herbicides and fungicides. The balanced reactivity and favorable process economics of 2-Bromo-1,4-difluorobenzene make it a suitable starting material for the large-scale synthesis required in the agrochemical industry.

Application Fit Matrix

Application
Selection Property
Validation Focus
1,4-Difluoroanthraquinone intermediate (ametantrone)
1,4-difluoro substitution pattern fidelity
Route reproducibility and intermediate purity
Larotrectinib intermediate synthesis
Patent-specified building block identity
Process compliance and yield consistency
Regioselective lithiation for complex molecules
Predictable ortho-lithiation site
Organometallic intermediate generation and downstream derivatization
Cross-coupling reactions (Suzuki, Heck, etc.)
Bromine leaving group with 1,4-difluoro motif
Product regiochemistry and functional group tolerance

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

191.93862 Da

Monoisotopic Mass

191.93862 Da

Heavy Atom Count

9

UNII

U82UU94PVP

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

399-94-0

Wikipedia

1-Bromo-2,5-difluorobenzene

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